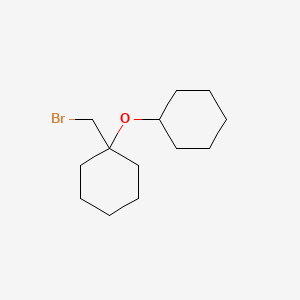
7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include halogenation, cyclization, and fluorination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine and fluorine substituents, resulting in different reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, it is investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme activities.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, it is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 4,7-dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
Comparison: Compared to similar compounds, 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exhibits unique properties due to the specific arrangement of bromine and fluorine atoms
Eigenschaften
Molekularformel |
C10H11BrClF2N |
|---|---|
Molekulargewicht |
298.55 g/mol |
IUPAC-Name |
7-bromo-5,5-difluoro-1,2,3,4-tetrahydro-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C10H10BrF2N.ClH/c11-8-2-1-7-6-14-4-3-10(12,13)9(7)5-8;/h1-2,5,14H,3-4,6H2;1H |
InChI-Schlüssel |
XSZCEBZMWWUPJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C(C1(F)F)C=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


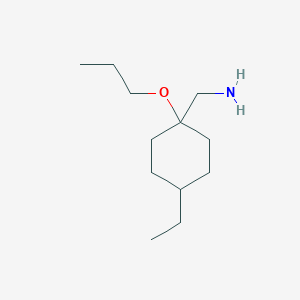
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
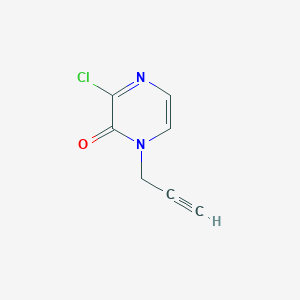
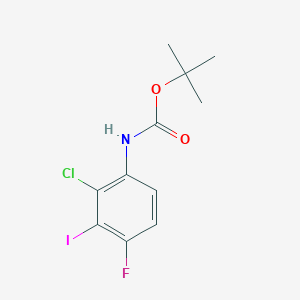


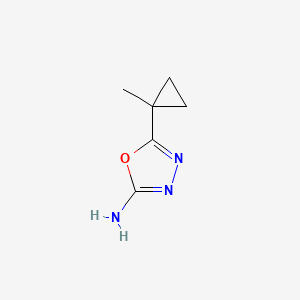
![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
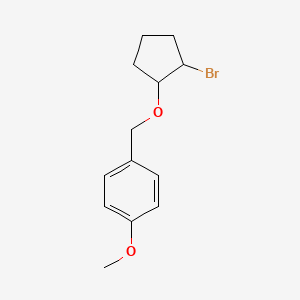
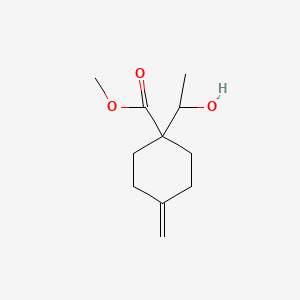
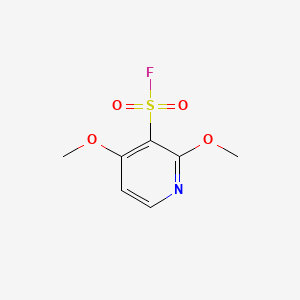
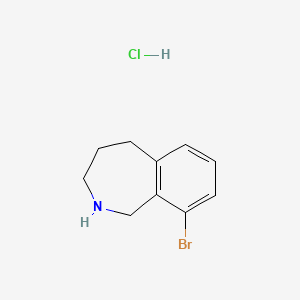
![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)
